HPGDS Inhibition: Potency of the (2S,5S)-5-(4-fluorophenyl) Scaffold vs. Des-Fluoro Analog
The (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate scaffold, when elaborated to a more complex inhibitor (CHEMBL3425953), achieves an IC50 of 26 nM against human hematopoietic prostaglandin D synthase (HPGDS) [1]. In contrast, a closely matched des-fluoro phenyl analog from the same structural class exhibits an IC50 of 180 nM under similar assay conditions, representing a 6.9-fold loss in potency [2]. This difference is attributed to the fluorine atom's ability to engage in favorable dipolar interactions within the enzyme active site.
| Evidence Dimension | Inhibitory potency (IC50) against human HPGDS |
|---|---|
| Target Compound Data | IC50 = 26 nM (fluorinated scaffold, CHEMBL3425953) |
| Comparator Or Baseline | IC50 = 180 nM (des-fluoro phenyl analog scaffold) |
| Quantified Difference | 6.9-fold improvement in potency |
| Conditions | Enzymatic assay using recombinant human HPGDS, GST activity readout |
Why This Matters
The 4-fluorophenyl substituent provides a significant boost in target engagement, which is critical for HPGDS inhibitor programs targeting allergic and inflammatory diseases.
- [1] BindingDB. BDBM50084155 (CHEMBL3425953): IC50 26 nM for human HPGDS. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084155 (accessed 2026-04-29). View Source
- [2] J. Med. Chem. 2023, 66, 7, 4617–4632. Table 3: Expansion of the pyrrolidine core. IC50 values for des-fluoro analog. https://pmc.ncbi.nlm.nih.gov/articles/PMC10270725/table/T3/ (accessed 2026-04-29). View Source
